molecular formula C5H12ClN3 B2561800 5-Methyl-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride CAS No. 1314911-69-7

5-Methyl-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride

Cat. No. B2561800
Key on ui cas rn: 1314911-69-7
M. Wt: 149.62
InChI Key: QTFVHGKLPDHRSZ-UHFFFAOYSA-N
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Patent
US07214682B2

Procedure details

To a solution containing 6.7 g (41.6 mmol) of 2-methyl-1,3-propandiamine hydrochloride (Tetrahedron (1994) 50(29), 8617–8632) in 50 ml of methanol was added 83 ml of a solution of sodium methylate in methanol (1 mmol/ml) and the resulting mixture treated with 3.97 g (41.6 mmol) of guanidine hydrochloride. The reaction mixture was heated at 140° C. for 3 h.
Name
2-methyl-1,3-propandiamine hydrochloride
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
83 mL
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.97 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][CH:3]([CH2:6][NH2:7])[CH2:4][NH2:5].C[O-].[Na+].Cl.[NH2:12][C:13](N)=N>CO>[ClH:1].[CH3:2][CH:3]1[CH2:6][NH:7][C:13]([NH2:12])=[N:5][CH2:4]1 |f:0.1,2.3,4.5,7.8|

Inputs

Step One
Name
2-methyl-1,3-propandiamine hydrochloride
Quantity
6.7 g
Type
reactant
Smiles
Cl.CC(CN)CN
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
solution
Quantity
83 mL
Type
reactant
Smiles
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
3.97 g
Type
reactant
Smiles
Cl.NC(=N)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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